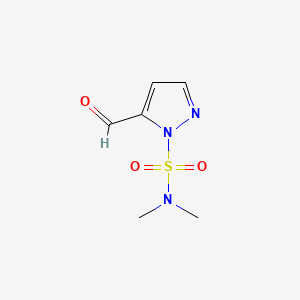

5-Formyl-N,N-dimethylpyrazole-1-sulfonamide

Description

Properties

IUPAC Name |

5-formyl-N,N-dimethylpyrazole-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3S/c1-8(2)13(11,12)9-6(5-10)3-4-7-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCRDNKCRMQSQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1C(=CC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Vilsmeier-Haack Formylation of 5-Aminopyrazole

The 5-formyl group is introduced via the Vilsmeier-Haack reaction, a well-established method for electrophilic aromatic substitution. As demonstrated in recent studies, 5-aminopyrazole undergoes formylation when treated with phosphorus tribromide (PBr₃) in N,N-dimethylformamide (DMF) at 60°C for 1–2 hours. The reaction proceeds via the in situ generation of a Vilsmeier reagent (DMF-PBr₃ complex), which selectively targets the electron-rich 5-position of the pyrazole ring.

Reaction Conditions:

-

Substrate: 5-Amino-1H-pyrazole (1.0 equiv)

-

Reagents: PBr₃ (3.0 equiv), DMF (5 vol)

-

Temperature: 60°C

-

Time: 1–2 hours

This method avoids the need for protecting groups and ensures high regioselectivity. The resulting 5-formyl-1H-pyrazole is isolated via column chromatography or recrystallization.

Sulfonylation at the Pyrazole’s 1-Position

Chlorosulfonation and Thionyl Chloride Activation

Sulfonylation at the pyrazole’s 1-position requires the generation of a reactive sulfonyl chloride intermediate. A modified protocol from recent pyrazole sulfonamide syntheses involves treating 5-formyl-1H-pyrazole with chlorosulfonic acid (ClSO₃H) in chloroform at 0°C, followed by thionyl chloride (SOCl₂) at 60°C.

Procedure:

-

Chlorosulfonation:

-

Substrate: 5-Formyl-1H-pyrazole (25 g, 260 mmol)

-

Reagents: ClSO₃H (166.7 g, 1.43 mol) in chloroform (175 mL)

-

Conditions: 0°C → 60°C over 10 hours

-

Intermediate: 5-Formyl-1H-pyrazole-1-sulfonic acid

-

-

Thionyl Chloride Activation:

The sulfonyl chloride is isolated by quenching the reaction mixture in ice-cold water, followed by extraction with dichloromethane and drying over Na₂SO₄.

Coupling with Dimethylamine to Form the Sulfonamide

Amination Using DIPEA in Dichloromethane

The final step involves reacting the sulfonyl chloride with dimethylamine in the presence of diisopropylethylamine (DIPEA) as a base. This method, adapted from pyrazole-4-sulfonamide syntheses, ensures efficient nucleophilic substitution.

Optimized Conditions:

-

Substrate: 5-Formyl-1H-pyrazole-1-sulfonyl chloride (100 mg, 2.57 mmol)

-

Reagents: Dimethylamine (2.7 mmol, 1.05 equiv), DIPEA (3.85 mmol, 1.5 equiv)

-

Solvent: Dichloromethane (10 vol)

-

Time: 16 hours at 25–30°C

-

Workup: Extraction with cold water, drying, and column chromatography

Alternative Synthetic Routes and Comparative Analysis

Grignard Reagent-Mediated Deprotonation

A patent-pending method employs magnesium-organic bases for deprotonation prior to sulfonylation, enabling milder reaction conditions. For example, potassium tert-butoxide in tetrahydrofuran (THF) facilitates selective deprotonation of 5-formylpyrazole, followed by sulfonation with ClSO₃H. This approach reduces side reactions and improves scalability.

Advantages:

One-Flask Synthesis from 5-Aminopyrazole

An integrated protocol combines formylation and sulfonylation in a single flask, minimizing purification steps. After Vilsmeier formylation, the reaction mixture is treated directly with ClSO₃H and SOCl₂, followed by dimethylamine. While yields are slightly lower (60–65%), this method reduces solvent waste and processing time.

Critical Challenges and Optimization Strategies

Regioselectivity in Sulfonylation

The electron-withdrawing formyl group at position 5 deactivates the pyrazole ring, necessitating precise control over sulfonylation conditions. Excess ClSO₃H (5.5 equiv) and extended reaction times (10–12 hours) are required to ensure complete conversion.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-N,N-dimethylpyrazole-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products Formed

Oxidation: 5-Carboxy-N,N-dimethylpyrazole-1-sulfonamide

Reduction: 5-Hydroxymethyl-N,N-dimethylpyrazole-1-sulfonamide

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

1. Carbonic Anhydrase Inhibition

One of the prominent applications of 5-Formyl-N,N-dimethylpyrazole-1-sulfonamide is its role as an inhibitor of carbonic anhydrases (CAs), particularly CA IX. Carbonic anhydrases are crucial enzymes involved in maintaining acid-base balance and are implicated in various diseases, including cancer. The compound has been shown to exhibit significant inhibitory activity against CA IX, with modifications enhancing its potency and selectivity .

2. Antimicrobial Properties

Research indicates that derivatives of pyrazole sulfonamides, including this compound, display antimicrobial activity against pathogens such as Mycobacterium tuberculosis. Studies have demonstrated that structural modifications can lead to improved efficacy against these bacteria, suggesting potential use in treating infectious diseases .

3. Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of pyrazole sulfonamides. For instance, compounds derived from this scaffold have shown promising results against colorectal cancer cell lines, exhibiting mechanisms of action that include apoptosis induction and cell cycle arrest. These findings suggest that this compound could be developed further as a therapeutic agent for cancer treatment .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is critical for optimizing its biological activity. Research has indicated that:

- Substituents on the Pyrazole Ring : The presence and position of substituents on the pyrazole ring significantly influence the compound's inhibitory activity against carbonic anhydrases and its overall pharmacological profile .

- Sulfonamide Group Modifications : Alterations to the sulfonamide moiety can enhance selectivity and potency against specific targets, making it a vital area for further investigation .

Case Study 1: Inhibition of Carbonic Anhydrase IX

A study focused on synthesizing novel pyrazole-sulfonamide hybrids demonstrated that certain derivatives exhibited high selectivity for CA IX over other isoforms. This selectivity is crucial for minimizing side effects in potential therapeutic applications. The most effective compounds were characterized by specific structural features that enhanced their binding affinity .

Case Study 2: Antitubercular Activity

Another research effort evaluated the antitubercular activity of various pyrazole derivatives, including those based on this compound. Compounds were screened for their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis, revealing several candidates with promising activity profiles suitable for further development as antitubercular agents .

Mechanism of Action

The mechanism of action of 5-Formyl-N,N-dimethylpyrazole-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a potential DAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of D-amino acids. This inhibition can modulate neurological pathways and has potential therapeutic implications. The sulfonamide group plays a crucial role in its binding affinity and specificity towards the target enzyme.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights critical differences between 5-Formyl-N,N-dimethylpyrazole-1-sulfonamide and analogous sulfonamide derivatives:

Key Observations:

- Reactivity: The formyl group in this compound enables its use in Knoevenagel condensations, as demonstrated in the synthesis of nitrovinylimidazoles . In contrast, the bromo analog is tailored for cross-coupling reactions, while the hydroxymethyl derivative allows further functionalization via oxidation.

- Thermal Stability: Compounds like 32 () exhibit high thermal stability (decomposition >215°C), likely due to extended conjugation and hydrogen-bonding networks.

- Biological Relevance: Sulfonamides with triazole and pyridine moieties () are hypothesized to exhibit biological activity, though specific data are unavailable.

Solubility and Physicochemical Properties

- The formyl group in this compound may reduce solubility in non-polar solvents compared to the bromo or methyl-substituted analogs. notes poor solubility of its nitrovinyl derivative in ethyl acetate or dichloromethane, consistent with polar functional groups .

- Triazole-pyridine sulfonamides () exhibit high melting points (>215°C), attributed to strong intermolecular interactions .

Biological Activity

5-Formyl-N,N-dimethylpyrazole-1-sulfonamide (FDPS) is a compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with a formyl group and a sulfonamide moiety. The chemical structure can be represented as follows:

This structure is significant as it allows for various interactions with biological targets, making it a candidate for therapeutic applications.

The biological activity of FDPS is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This mechanism is crucial for compounds targeting carbonic anhydrases (CAs), which are involved in various physiological processes including acid-base balance and respiration .

- Antimicrobial Activity : Preliminary studies suggest that FDPS may exhibit antimicrobial properties, similar to other pyrazole derivatives. The presence of the sulfonamide group enhances its potential as an antimicrobial agent by disrupting bacterial cell function .

Biological Activity Studies

Several studies have evaluated the biological activity of FDPS and related compounds. Below are key findings from recent research:

Antimicrobial Activity

A study highlighted the antimicrobial potential of pyrazole derivatives, including FDPS. It was found that compounds with similar structural features exhibited significant inhibitory effects against various bacterial strains, indicating the potential of FDPS as an antimicrobial agent .

Anticancer Properties

Research into the anticancer properties of pyrazole derivatives has shown promising results. For instance, a study involving breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that certain pyrazoles could enhance the efficacy of conventional chemotherapy agents like doxorubicin . Although specific data on FDPS is limited, its structural similarities suggest potential in this area.

Inhibition of Carbonic Anhydrases

FDPS has been investigated for its ability to inhibit carbonic anhydrases (CAs), which play a role in tumor growth and metastasis. A study reported that certain pyrazole sulfonamides demonstrated potent inhibition against human CA isoforms, suggesting that FDPS could have similar inhibitory effects .

Case Studies

- Antimicrobial Efficacy : In vitro assays demonstrated that FDPS exhibited moderate antibacterial activity against Gram-positive bacteria, supporting its potential use in developing new antimicrobial agents.

- Synergistic Effects with Chemotherapy : A combination study indicated that FDPS could synergistically enhance the cytotoxic effects of existing chemotherapeutic agents, suggesting its utility in cancer treatment protocols.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Formyl-N,N-dimethylpyrazole-1-sulfonamide, and how can reaction conditions be standardized?

- Methodology : The synthesis typically involves coupling a pyrazole derivative with a sulfonamide precursor. For example, analogous sulfonamide syntheses use nucleophilic substitution reactions between amines and sulfonyl chlorides under basic conditions (e.g., triethylamine in DMF) to neutralize HCl byproducts . For formylation, Vilsmeier-Haack conditions (POCl₃/DMF) or oxidation of methyl groups (e.g., KMnO₄) may introduce the formyl moiety. Post-reaction purification often employs column chromatography or recrystallization from ethanol .

- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize side products (e.g., over-oxidation or incomplete substitution).

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., formyl protons at ~9-10 ppm, dimethyl groups at ~2.5-3.5 ppm) and confirms sulfonamide connectivity .

- Mass Spectrometry (MS) : High-resolution MS (ESI or EI) verifies molecular weight and fragmentation patterns.

- IR Spectroscopy : Detects functional groups (e.g., S=O stretches at ~1150-1350 cm⁻¹, C=O from formyl at ~1650-1750 cm⁻¹) .

- Elemental Analysis : Validates purity and empirical formula.

Q. What are the common reactivity patterns of the formyl and sulfonamide groups in this compound?

- Methodology :

- Formyl Group : Acts as an electrophile in nucleophilic additions (e.g., condensation with amines to form Schiff bases) or undergoes reduction (NaBH₄) to a hydroxymethyl group .

- Sulfonamide Group : Participates in hydrogen bonding, influencing solubility and crystallinity. It can undergo alkylation or arylation under basic conditions (e.g., K₂CO₃ with alkyl halides) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity or biological activity of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) to prioritize in vitro testing .

- MD Simulations : Assess stability in solvent systems or protein binding pockets.

Q. How should researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) across studies?

- Methodology :

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the pyrazole ring enhancing cytotoxicity) .

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent IC₅₀ protocols) to isolate variables .

- Meta-Analysis : Aggregate data from multiple sources to identify trends or confounding factors (e.g., solvent choice affecting bioavailability).

Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts?

- Methodology :

- DoE (Design of Experiments) : Systematically vary temperature, solvent polarity (DMF vs. THF), and catalyst load (e.g., EDCI/HOBt for amide couplings) .

- Green Chemistry : Substitute hazardous reagents (e.g., POCl₃) with safer alternatives (e.g., trimethylsilyl chloride) .

- In Situ Monitoring : Use inline FTIR or HPLC to detect intermediates and adjust conditions dynamically.

Q. How does the electronic environment of the pyrazole ring influence the compound’s stability under acidic/basic conditions?

- Methodology :

- pH Stability Studies : Expose the compound to buffered solutions (pH 1-13) and monitor degradation via HPLC. The electron-donating dimethyl groups may stabilize the ring under acidic conditions, while the sulfonamide’s electron-withdrawing nature could enhance base sensitivity .

- Theoretical Calculations : Use Hammett constants to predict substituent effects on ring protonation or deprotonation .

Data Contradiction & Validation

Q. How can researchers resolve conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Methodology :

- Solubility Screening : Perform systematic trials in solvents (e.g., DMSO, ethanol, hexane) using gravimetric or UV-Vis quantification.

- Hansen Solubility Parameters : Compare experimental results with predicted values based on the compound’s polarity and hydrogen-bonding capacity .

Q. What experimental controls are critical when evaluating this compound’s enzymatic inhibition potential?

- Methodology :

- Negative Controls : Include assays without the compound or with inactive analogs (e.g., des-formyl derivatives) .

- Positive Controls : Use known inhibitors (e.g., methotrexate for dihydrofolate reductase) to validate assay sensitivity .

- Dose-Response Curves : Ensure linearity across concentrations to avoid false positives/negatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.